Bicyclo[3.1.0]hexan-3-one
Overview
Description
Bicyclo[3.1.0]hexan-3-one is a bicyclic organic compound characterized by a unique structure that includes a three-membered ring fused to a five-membered ring. This compound is known for its high ring strain, which makes it an interesting subject for chemical research and applications. The compound is also referred to as thujone, which is found in various essential oils, including those from wormwood and cedar.
Synthetic Routes and Reaction Conditions:
(3 + 2) Annulation of Cyclopropenes with Cyclopropylanilines: This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives.
Radical Asymmetric Intramolecular α-Cyclopropanation: This method uses aldehydes towards bicyclo[3.1.0]hexanes containing vicinal all-carbon quaternary stereocenters.
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can participate in substitution reactions, particularly at the carbon atoms adjacent to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols corresponding to the reduced form of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Bicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying ring strain and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and insecticidal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.
Industry: Utilized in the synthesis of fragrances and flavoring agents due to its presence in essential oils
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Bicyclo[3.1.0]hexan-3-one is a conformationally constrained bioisostere of cyclohexane . It is used in the synthesis of various bioactive compounds and drugs
Mode of Action
The mode of action of Bicyclo[31It is known to confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
Biochemical Pathways
This compound is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process yields a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Pharmacokinetics
This compound is a conformationally restrained isostere for cyclohexanes, but with no increase in molecular weight and only a modest elevation in lipophilicity . These properties may confer tighter binding to the target protein, more resistance to metabolism, and often provide better selectivity, resulting in less off-target effects .
Result of Action
The specific molecular and cellular effects of Bicyclo[31It is known that the compound is used in the synthesis of various bioactive compounds and drugs .
Biochemical Analysis
Biochemical Properties
Bicyclo[3.1.0]hexan-3-one plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds . These interactions often involve the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their function .
Cellular Effects
This compound has been observed to exert various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to induce apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . Changes in gene expression induced by this compound are often mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation reactions over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has been associated with sustained alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as anti-inflammatory and anti-cancer activities . At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity significantly changes at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s involvement in metabolic pathways highlights its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . The transport and distribution of this compound are crucial for its biological activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Comparison with Similar Compounds
Bicyclo[3.1.0]hexan-3-one can be compared with other similar compounds:
Cyclopropane Derivatives: Compounds like cyclopropyl ketones share similar ring strain and reactivity.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic compound with a different ring structure but similar chemical properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
bicyclo[3.1.0]hexan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O/c7-6-2-4-1-5(4)3-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQZKEFUOHKGII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338479 | |
Record name | Bicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1755-04-0 | |
Record name | Bicyclo[3.1.0]hexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80338479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bicyclo[3.1.0]hexan-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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